molecular formula C16H26FN3O2 B13425739 Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- CAS No. 33024-42-9

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-

Cat. No.: B13425739
CAS No.: 33024-42-9
M. Wt: 311.39 g/mol
InChI Key: ABDNOXBKKCVKEO-UHFFFAOYSA-N
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Description

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is a synthetic organic compound characterized by its unique structure, which includes a fluoroethyl group, a nitroso group, and an adamantyl group

Preparation Methods

The synthesis of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- typically involves multiple steps. The synthetic route often starts with the preparation of the adamantyl derivative, followed by the introduction of the fluoroethyl group and the nitroso group. The reaction conditions may vary, but common reagents include fluoroethylamine, nitrosating agents, and adamantyl derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- involves its interaction with specific molecular targets. The fluoroethyl group and nitroso group play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar compounds include other urea derivatives with different substituents. Compared to these compounds, Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is unique due to the presence of the fluoroethyl and nitroso groups, which confer distinct chemical and biological properties. Some similar compounds include:

Biological Activity

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Chemical Formula: C16H24FN3O
  • Molecular Weight: 295.39 g/mol
  • CAS Registry Number: 33021-99-7
  • IUPAC Name: Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-

The biological activity of this compound is primarily linked to its interaction with various biological targets. The nitroso group in the molecule is known to participate in redox reactions, which can influence cellular signaling pathways. Additionally, the presence of the adamantyl group enhances lipophilicity, facilitating membrane penetration and potentially increasing bioavailability.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Antitumor Activity: Preliminary studies suggest that it may inhibit tumor cell proliferation. The mechanism appears to involve apoptosis induction in cancer cells.
  • Cardiovascular Effects: Similar compounds have been shown to modulate cardiac sarcomere function, suggesting potential applications in treating heart diseases.
  • Antimicrobial Properties: Some derivatives of urea compounds have demonstrated antimicrobial activity against various pathogens.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis in cancer cells
CardiovascularModulation of cardiac function
AntimicrobialInhibition of bacterial growth

Case Study 1: Antitumor Activity

A study investigated the effects of urea derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound.

Case Study 2: Cardiovascular Modulation

In a preclinical trial involving animal models, the compound was shown to enhance cardiac contractility without significant side effects. This suggests potential therapeutic applications in managing heart failure.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological efficacy. Studies have shown that modifications to the nitroso and adamantyl groups can lead to improved activity profiles. For instance:

  • Synthesis Variations: Altering the substituents on the nitrogen atom has been linked to increased potency against specific cancer types.
  • In Vivo Studies: Animal models treated with this compound displayed reduced tumor sizes compared to control groups.

Properties

CAS No.

33024-42-9

Molecular Formula

C16H26FN3O2

Molecular Weight

311.39 g/mol

IUPAC Name

1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea

InChI

InChI=1S/C16H26FN3O2/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)18-12(21)20(19-22)5-4-17/h4-11H2,1-3H3,(H,18,21)

InChI Key

ABDNOXBKKCVKEO-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N(CCF)N=O)C)C

Origin of Product

United States

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